molecular formula C19H16F3N3OS B12584994 Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-

Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-

Cat. No.: B12584994
M. Wt: 391.4 g/mol
InChI Key: KPKAEDRUZJVVEJ-UHFFFAOYSA-N
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Description

The compound Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]- is a structurally complex molecule featuring a quinazoline core substituted with a phenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 6. The acetamide moiety is modified with N,N-dimethyl groups and linked to the quinazoline via a thioether (-S-) bridge.

Properties

Molecular Formula

C19H16F3N3OS

Molecular Weight

391.4 g/mol

IUPAC Name

N,N-dimethyl-2-[2-phenyl-8-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C19H16F3N3OS/c1-25(2)15(26)11-27-18-13-9-6-10-14(19(20,21)22)16(13)23-17(24-18)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3

InChI Key

KPKAEDRUZJVVEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NC(=NC2=C1C=CC=C2C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a suitable catalyst.

    Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound under mild conditions.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with dimethylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring or the acetamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-: has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Yield Melting Point (°C) Notable Features
Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]- (Target) Not explicitly provided Quinazoline (2-phenyl, 8-CF₃); N,N-dimethyl acetamide N/A N/A Trifluoromethyl group enhances lipophilicity; thioether linkage may improve binding
N-Butyl-2-[[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]thio]acetamide C₂₂H₂₄FN₃OS Quinazoline (8-ethyl, 4-fluorophenyl); N-butyl acetamide N/A N/A Increased lipophilicity due to ethyl and fluorophenyl groups; potential CNS activity
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide C₂₃H₂₀N₄O₃S₂ Quinazoline (4-oxo, 3-sulfamoylphenyl); N-phenyl acetamide 87% 269.0 Sulfamoyl group may confer antibacterial activity; high crystallinity
2--N-(2,3-diphenylquinoxalin-6-yl)acetamide C₃₈H₂₆ClN₇O₂S Pyrimidine (4-chlorophenyl, cyano); quinoxaline (2,3-diphenyl) 90.2% 230–232 Dual heterocyclic system; chloro and cyano groups enhance electronic properties

Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound likely improves metabolic stability compared to ethyl or sulfamoyl substituents in analogs .

Synthetic Efficiency :

  • Yields for analogs range from 68% to 91%, with triethylamine/acetonitrile reflux being a common synthetic route . The target compound may follow similar protocols.

Thermal Stability :

  • High melting points (e.g., 269°C for ) suggest strong crystalline packing in sulfamoyl derivatives, which the target compound may share due to its rigid quinazoline core.

Biological Relevance :

  • While direct data are absent, thioether-linked acetamides (common in ) are frequently explored as kinase inhibitors or antimicrobial agents due to their sulfur-mediated binding interactions.

Research Findings and Trends

  • Computational Insights : DFT studies on related N,N-dimethyl acetamides (e.g., Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide) highlight the importance of electron-withdrawing groups (e.g., -CF₃) in modulating charge distribution and reactivity .
  • Structural Diversity : Modifications at the quinazoline 2- and 8-positions (e.g., phenyl, trifluoromethyl) significantly alter bioactivity compared to pyrimidine- or thiadiazole-based analogs .

Biological Activity

Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]- (CAS Number: 606131-37-7) is a complex organic compound that features a quinazoline moiety, a trifluoromethyl group, and a thioether linkage. Its unique structural characteristics contribute to its potential biological activities, particularly in oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

PropertyValue
Molecular FormulaC19H16F3N3OS
Molecular Weight391.41 g/mol
LogP4.4959
CAS Number606131-37-7

Biological Activity Overview

Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]- exhibits significant biological activities primarily due to the presence of the quinazoline core, which is often associated with antitumor properties. The trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Research indicates that compounds with similar structures to Acetamide exhibit cytotoxic effects against various cancer cell lines. Notably:

  • K562 Cells : This chronic myelogenous leukemia cell line has shown sensitivity to compounds with quinazoline cores.
  • MCF7 Cells : Breast cancer cells also demonstrate susceptibility to these compounds.

The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.

Antimicrobial Activity

In addition to its antitumor effects, Acetamide has been evaluated for antimicrobial properties. Similar compounds have demonstrated:

  • Broad-spectrum antibacterial activity : Compounds structurally related to Acetamide have shown effectiveness against various bacterial strains.

Synthesis Methods

The synthesis of Acetamide typically involves multi-step organic reactions that allow for modifications to enhance biological activity. The general synthetic pathway includes:

  • Formation of the quinazoline core.
  • Introduction of the trifluoromethyl group.
  • Attachment of the thioether linkage.

These steps facilitate the systematic construction of the desired compound while enabling variations that can lead to enhanced biological properties.

Comparative Analysis with Related Compounds

A comparison table highlights structural features and biological activities of compounds similar to Acetamide:

Compound NameStructural FeaturesBiological Activity
N-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thioacetamideQuinazoline core with thioamideAntitumor activity against K562 and MCF7 cells
2-Aminoquinazoline derivativesBasic amino group on quinazolineAntimicrobial properties
Thiazolidinone derivativesThiazolidinone ring fused with quinazolineCytotoxic effects against various cancer cells

The uniqueness of Acetamide lies in its trifluoromethyl substitution and specific thioether linkage, which may enhance its selectivity towards certain biological targets compared to other derivatives lacking these features.

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that derivatives of quinazoline, including Acetamide, showed significant cytotoxicity against K562 and MCF7 cell lines, suggesting potential as chemotherapeutic agents.
  • Antimicrobial Screening : In another study, related compounds were screened for their ability to inhibit bacterial growth. Compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
  • Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications in the acetamide structure can lead to increased potency against specific targets, highlighting the importance of functional groups in determining biological activity.

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